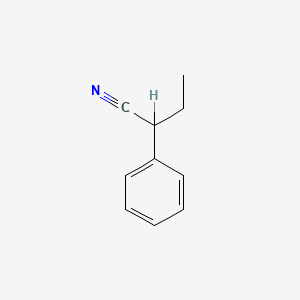

2-Phenylbutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11272. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPUPXNVRNBDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862408 | |

| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-68-6 | |

| Record name | α-Ethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-phenylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylbutanenitrile (CAS: 769-68-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylbutanenitrile, a versatile chemical intermediate. The information is curated for professionals in research and development, with a focus on its chemical properties, synthesis, and potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as α-ethylphenylacetonitrile, is a colorless to light yellow liquid.[1][2] It is characterized by the presence of a nitrile group and a phenyl group attached to the same chiral carbon. The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁N | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 114-115 °C at 15 mmHg | [3] |

| Density | 0.974 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.5086 | [3] |

| Flash Point | 105 °C (221 °F) - closed cup | [3] |

| Solubility | Information not readily available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

-

¹H NMR and ¹³C NMR: Spectral data for this compound are available and can be used to confirm the chemical structure.[1][4]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2260-2240 cm⁻¹.[5][6] The presence of the phenyl group will be indicated by C-H stretching absorptions for aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[5]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z = 145.[3]

Synthesis of this compound

A well-established and high-yield method for the synthesis of this compound is the alkylation of phenylacetonitrile (B145931) with ethyl bromide using phase-transfer catalysis.[7] This method is particularly effective for producing monoalkylated derivatives.[7]

Experimental Protocol: Alkylation of Phenylacetonitrile[7]

Materials:

-

Phenylacetonitrile

-

Ethyl bromide

-

50% aqueous sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Benzene (or a suitable alternative solvent)

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

A reaction flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.

-

Ethyl bromide is added dropwise while maintaining the reaction temperature between 28-35 °C, using a cold-water bath for cooling if necessary.

-

After the addition is complete, the mixture is stirred for an additional 2 hours, followed by a gentle increase in temperature to 40 °C for 30 minutes.

-

The reaction mixture is then cooled, and benzaldehyde (B42025) is added to react with any unreacted phenylacetonitrile.

-

The mixture is diluted with water and benzene, and the layers are separated.

-

The aqueous layer is extracted with benzene.

-

The combined organic layers are washed successively with water, dilute hydrochloric acid, and water again.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation under reduced pressure.

-

The final product, this compound, is purified by vacuum distillation.

Applications in Drug Development and Medicinal Chemistry

While there is limited specific information on the biological activity of this compound itself, the nitrile functional group and the broader class of phenylacetonitrile derivatives are significant in medicinal chemistry.[8]

The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding interactions with biological targets.[8] Furthermore, the introduction of a nitrile can modulate the pharmacokinetic properties of a molecule.[8]

Structurally related compounds to this compound have shown biological activity. For instance, various nitrile-containing molecules are being investigated or are in clinical use for a range of therapeutic areas.[8] The development of analogs of existing drugs is a common strategy in drug discovery.[9] It is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel bioactive compounds.[10]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[11] Work should be conducted in a well-ventilated area.[11]

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | [1][2] |

| H312 | Harmful in contact with skin | [1][2] |

| H332 | Harmful if inhaled | [1][2] |

| Precautionary Statement | Description | Reference(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [11] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [11] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [11] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [11] |

Conclusion

This compound (CAS: 769-68-6) is a well-characterized chemical with established synthetic routes. While direct biological applications are not extensively documented in publicly available literature, its structural features, particularly the nitrile group, make it and its derivatives interesting candidates for further investigation in the field of medicinal chemistry. The information provided in this guide serves as a foundational resource for researchers and scientists working with or considering the use of this compound in their research endeavors.

References

- 1. 2-PHENYLBUTYRONITRILE(769-68-6) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzeneacetonitrile, alpha-ethyl- | C10H11N | CID 95334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growing Preferences towards Analog-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy 2-Methyl-4-phenylbutanenitrile [smolecule.com]

- 11. 3-Phenylbutanenitrile | C10H11N | CID 11263561 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Phenylbutanenitrile from Phenylacetonitrile

This whitepaper provides a comprehensive overview of the synthesis of 2-phenylbutanenitrile from phenylacetonitrile (B145931), tailored for researchers, scientists, and professionals in drug development. The document details the prevalent synthetic methodologies, with a particular focus on phase-transfer catalysis, and includes structured data, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow.

Introduction

The alkylation of phenylacetonitrile is a fundamental transformation in organic synthesis, yielding valuable intermediates for the preparation of pharmaceuticals and other fine chemicals. The synthesis of this compound, a key building block, is often accomplished through the C-alkylation of phenylacetonitrile with an ethylating agent. This guide explores the chemical principles, experimental setups, and quantitative outcomes of this important reaction.

Reaction Principle: Alkylation of Phenylacetonitrile

The core of the synthesis involves the deprotonation of the acidic benzylic proton of phenylacetonitrile to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a substitution reaction with an ethyl halide (e.g., ethyl bromide or ethyl chloride) to form the desired this compound. The general reaction scheme is depicted below.

Reaction Scheme:

Where: Ph = Phenyl group, Et = Ethyl group, X = Halogen (Br, Cl)

Several methods exist to achieve this transformation, with phase-transfer catalysis (PTC) being a highly efficient and widely used approach.[1][2] PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the nitrile and alkylating agent) through the use of a phase-transfer catalyst.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound from phenylacetonitrile.

| Method | Base | Ethylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phase-Transfer Catalysis | 50% aq. NaOH | Ethyl bromide | Benzyltriethylammonium chloride | Benzene (B151609) (as co-solvent) | 28–35, then 40 | 2.5 | 78–84 | [3] |

| Phase-Transfer Catalysis | 50% aq. NaOH | Ethyl chloride | Benzyltriethylammonium chloride | - | Room Temp. | - | 90 | [4] |

| Phase-Transfer Catalysis | K2CO3 | Ethyl bromide | Tetrabutylammonium (B224687) bromide | Supercritical Ethane (B1197151) | 75 | 6 | ~80 (conversion) | [5][6] |

| Solid-Supported Base | KOH on Alumina | Ethyl bromide | - | Benzene | Reflux | 1 | 95 | [7] |

| Alkali Amide in Liquid Ammonia | NaNH2 | Ethyl halide | - | Liquid NH3 / Ether | - | - | - | [8] |

Physical Properties of this compound:

| Property | Value | Reference |

| Boiling Point | 102–104 °C (7 mmHg) | [3][9] |

| Density | 0.975 g/mL | [9] |

| Refractive Index (n_D^25) | 1.5065–1.5066 | [3] |

Detailed Experimental Protocols

4.1. Phase-Transfer Catalysis using Aqueous Sodium Hydroxide

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Phenylacetonitrile (2.20 moles)

-

50% Aqueous Sodium Hydroxide (540 ml)

-

Benzyltriethylammonium chloride (0.022 mole)

-

Ethyl bromide (2.00 moles)

-

Benzaldehyde (B42025) (0.200 mole, for quenching unreacted starting material)

-

Benzene

-

Dilute Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

Procedure:

-

A 3-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

The flask is charged with 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[3]

-

Stirring is initiated, and 218 g (2.00 moles) of ethyl bromide is added dropwise over approximately 100 minutes, maintaining the reaction temperature between 28–35 °C. A cold-water bath can be used for cooling if necessary.[3]

-

After the addition of ethyl bromide is complete, the mixture is stirred for an additional 2 hours. The temperature is then raised to 40 °C for 30 minutes.[3]

-

The reaction mixture is cooled to 25 °C, and 21.2 g (0.200 mole) of benzaldehyde is added to react with any unreacted phenylacetonitrile. Stirring is continued for 1 hour.[3]

-

The mixture is cooled in a cold-water bath, and 750 ml of water and 100 ml of benzene are added.

-

The layers are separated, and the aqueous phase is extracted with 200 ml of benzene.

-

The combined organic layers are washed successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water.[3]

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.

-

The crude product is purified by distillation through a Vigreux column to yield 225–242 g (78–84%) of 2-phenylbutyronitrile.[3]

4.2. Phase-Transfer Catalysis in Supercritical Ethane

This method highlights the use of supercritical fluids as an alternative reaction medium.[5][6][10]

Materials:

-

Phenylacetonitrile

-

Ethyl bromide

-

Potassium carbonate (solid base)

-

Tetrabutylammonium bromide (catalyst)

-

Supercritical Ethane

Procedure:

-

The reaction is carried out in a high-pressure reactor suitable for supercritical fluid conditions.

-

Phenylacetonitrile, ethyl bromide, potassium carbonate, and tetrabutylammonium bromide are charged into the reactor.

-

The reactor is pressurized with ethane to 138 bar and heated to the desired temperature (e.g., 75 °C).[5]

-

The reaction is allowed to proceed for a specified time (e.g., up to 24 hours), with samples taken periodically to monitor conversion.[5]

-

Upon completion, the reactor is depressurized, and the product is isolated from the reaction mixture.

-

This method has been shown to achieve high conversion, with approximately 80% conversion observed in 6 hours at 75 °C.[6] The reaction is reported to be first-order in both phenylacetonitrile and ethyl bromide concentrations.[6]

Visualizations

5.1. Reaction Pathway: Phase-Transfer Catalyzed Alkylation

Caption: Phase-transfer catalysis mechanism for the alkylation of phenylacetonitrile.

5.2. Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenylacetonitrile is a well-established and robust reaction. Phase-transfer catalysis stands out as a particularly effective method, offering high yields under relatively mild conditions and simplifying the overall process. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement and optimize this synthesis in a laboratory or industrial setting.

References

- 1. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 2. phasetransfer.com [phasetransfer.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 2-Phenylbutanenitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism and kinetics for the synthesis of 2-phenylbutanenitrile, a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the widely utilized phase-transfer catalyzed (PTC) alkylation of phenylacetonitrile (B145931) with ethyl halides. This document details the mechanistic pathways, presents available kinetic data, and provides explicit experimental protocols. Visualizations of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

This compound is a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its efficient and selective synthesis is of significant industrial importance. Among the various synthetic routes, the C-alkylation of phenylacetonitrile under phase-transfer catalysis (PTC) has emerged as a robust and scalable method, offering high yields and mild reaction conditions.[1] Understanding the underlying reaction mechanism and kinetics is crucial for process optimization, scale-up, and ensuring product quality and consistency.

Reaction Mechanism

The synthesis of this compound via the alkylation of phenylacetonitrile is typically carried out in a biphasic system, consisting of an organic phase containing the phenylacetonitrile and the alkylating agent (e.g., ethyl bromide), and an aqueous phase containing a strong base (e.g., sodium hydroxide). The reaction is facilitated by a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA).[2][3]

The reaction proceeds through the following key steps:

-

Deprotonation: The hydroxide (B78521) ions from the aqueous phase deprotonate the acidic α-hydrogen of phenylacetonitrile at the interface of the two phases, forming a carbanion.

-

Ion Pair Formation and Extraction: The phase-transfer catalyst, a quaternary ammonium cation (Q⁺), forms an ion pair with the phenylacetonitrile carbanion. This lipophilic ion pair is then extracted from the aqueous or interfacial region into the organic phase.

-

Nucleophilic Substitution: In the organic phase, the phenylacetonitrile carbanion acts as a nucleophile and attacks the ethyl halide in an SN2 reaction, forming the C-C bond and yielding this compound.

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the halide anion (e.g., Br⁻) and returns to the aqueous or interfacial region to repeat the catalytic cycle.

Signaling Pathway Diagram

Reaction Kinetics

The kinetics of the phase-transfer catalyzed alkylation of phenylacetonitrile are influenced by several factors, including the concentrations of the reactants, catalyst, and base, as well as temperature and agitation speed. Kinetic studies of similar systems have often found the reaction to follow pseudo-first-order kinetics when the concentrations of the base and the alkylating agent are in large excess.[4]

Quantitative Kinetic Data

While comprehensive kinetic data for the synthesis of this compound is not extensively consolidated in the literature, the following table summarizes key kinetic parameters and observations from studies on this reaction and closely related systems.

| Parameter | Value / Observation | Conditions | Reference |

| Activation Energy (Ea) | 20 kcal/mol | Ethylation of phenylacetonitrile in an aqueous-organic medium with TBAB. | [4] |

| Reaction Order w.r.t. Phenylacetonitrile | Typically first order. | Pseudo-first-order conditions with excess base and ethyl halide. | [4] |

| Reaction Order w.r.t. Ethyl Halide | Typically first order. | Not explicitly determined for 2-PBN, but common for SN2 reactions. | General Knowledge |

| Reaction Order w.r.t. Catalyst | Rate increases with catalyst concentration, but can plateau. | Varies with catalyst and specific PTC mechanism (interfacial vs. extraction). | [4] |

| Reaction Order w.r.t. Base (NaOH) | Complex, often high order (e.g., 5.3). Rate increases significantly with NaOH concentration. | Heterogeneous ethylation of phenylacetonitrile. | [4] |

| Effect of Stirring Speed | Reaction rate increases with stirring speed, indicating an interfacial mechanism. | Up to a certain point where mass transfer is no longer the rate-limiting step. | [4] |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound adapted from a procedure in Organic Syntheses.[5]

Materials and Equipment

-

Phenylacetonitrile

-

Ethyl bromide

-

50% aqueous sodium hydroxide solution

-

Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)

-

Benzene (or another suitable organic solvent)

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

3-L four-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Synthesis Procedure

-

Reaction Setup: Charge a 3-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[5]

-

Addition of Ethyl Bromide: Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28-35 °C. Use a cold-water bath for cooling if necessary.[5]

-

Reaction Completion: After the addition is complete, continue stirring for 2 hours at the same temperature. Then, increase the temperature to 40 °C for an additional 30 minutes.[5]

-

Work-up: Cool the reaction mixture to 25 °C. Add 750 mL of water and 100 mL of benzene. Separate the layers and extract the aqueous phase with 200 mL of benzene.[5]

-

Washing: Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.[5]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.[5]

-

Purification: Distill the crude product through a Vigreux column to obtain this compound.[5]

Experimental Workflow Diagram

Conclusion

The synthesis of this compound via phase-transfer catalyzed alkylation of phenylacetonitrile is a well-established and efficient method. The reaction proceeds through a mechanism involving deprotonation at the interface, extraction of the carbanion into the organic phase by the catalyst, and subsequent nucleophilic substitution. The kinetics of the reaction are complex and depend on multiple factors, with the rate often being limited by mass transfer between the phases. The provided experimental protocol offers a reliable method for the laboratory-scale synthesis of this important chemical intermediate. Further detailed kinetic studies under a wider range of conditions would be beneficial for more precise process modeling and optimization.

References

An In-depth Technical Guide to the Physical Properties of 2-Phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Phenylbutanenitrile (CAS RN: 769-68-6), a significant chemical intermediate. The information is presented to support research, development, and quality control activities.

Quantitative Physical Properties

The physical properties of this compound have been determined by various analytical methods. A summary of these quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 114-115 °C | 15 mmHg | [1] |

| 102-104 °C | 7 mmHg | [2][3] | |

| 102 °C | 7 torr | [4] | |

| Density | 0.974 g/mL | 25 °C | [1] |

| 0.975 g/mL | Not Specified | [2] | |

| 0.97 g/mL | 20 °C (Specific Gravity 20/20) | [5] | |

| Refractive Index | 1.5086 | n20/D | [1][2] |

| 1.5065–1.5066 | n25/D | [3] | |

| 1.51 | Not Specified | [5] | |

| Molecular Weight | 145.20 g/mol | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its boiling point, providing a framework for reproducible experimental work.

2.1. Synthesis of this compound

A common and effective method for the synthesis of this compound is through the alkylation of phenylacetonitrile. The following protocol is adapted from a well-established procedure.[3]

Materials:

-

Phenylacetonitrile

-

50% aqueous Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride

-

Ethyl bromide

-

Dilute Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A multi-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.[3]

-

With stirring, ethyl bromide is added dropwise over approximately 100 minutes, maintaining the reaction temperature between 28–35 °C. A cold-water bath can be used for cooling if necessary.[3]

-

After the addition is complete, the mixture is stirred for an additional 2 hours, and then the temperature is raised to 40 °C for 30 minutes.[3]

-

The reaction mixture is cooled to 25 °C, and water and benzene are added.[3]

-

The layers are separated, and the aqueous phase is extracted with benzene.[3]

-

The combined organic layers are washed successively with water, dilute hydrochloric acid, and again with water.[3]

-

The organic layer is dried over anhydrous magnesium sulfate.[3]

-

The solvent is removed by distillation under reduced pressure.[3]

-

The final product, 2-phenylbutyronitrile, is purified by distillation through a Vigreux column.[3]

2.2. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard laboratory method for determining the boiling point of a small sample of liquid is the Thiele tube method.[6][7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the sample.[6]

-

The test tube is attached to a thermometer.[7]

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[7]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

The heating is stopped, and the apparatus is allowed to cool slowly.[7]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][7] This temperature is recorded along with the atmospheric pressure. For boiling points measured at reduced pressure, a vacuum distillation setup is employed.[8]

Mandatory Visualizations

3.1. Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from phenylacetonitrile.

References

- 1. nbinno.com [nbinno.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tronchemicals.com [tronchemicals.com]

- 5. This compound | 769-68-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vernier.com [vernier.com]

Solubility of 2-Phenylbutanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbutanenitrile (CAS No. 769-68-6), also known as α-ethylphenylacetonitrile, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] A thorough understanding of its solubility in different organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a summary of the known qualitative solubility of this compound, outlines a detailed experimental protocol for quantitative solubility determination, and presents a framework for the systematic collection and presentation of solubility data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 769-68-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁N | [1][2] |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.974 g/mL at 25 °C | [1] |

| Boiling Point | 114-115 °C at 15 mmHg | [1] |

| Flash Point | 105 °C (221 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.5086 | [1] |

| Water Solubility | Insoluble | [4] |

Qualitative Solubility Profile

Based on available information, this compound is qualitatively described as soluble in several common organic solvents.[2][4][5] These include:

The general principle of "like dissolves like" suggests that this compound will exhibit good solubility in polar aprotic and some polar protic solvents, as well as aromatic and chlorinated solvents. Its solubility in nonpolar aliphatic solvents is expected to be lower.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. To facilitate research and development, this guide provides a standardized table for recording experimentally determined solubility data. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile.

Table 2: Quantitative Solubility of this compound in Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran | ||||

| n-Heptane | ||||

| Cyclohexane | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide |

Experimental Protocol for Solubility Determination

The following detailed experimental protocol outlines a robust and widely accepted method for determining the equilibrium solubility of this compound in various organic solvents using the isothermal equilibrium method.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at various controlled temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps (B75204) and PTFE septa

-

Analytical balance (± 0.0001 g)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid ensures that a saturated solution is achieved.

-

Accurately weigh a specific volume or mass of the desired organic solvent and add it to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Accurately weigh the filtered sample in the volumetric flask.

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve for the analytical instrument (HPLC or GC).

-

Analyze the diluted samples to determine the concentration of this compound. A calibration curve of known concentrations of this compound versus instrument response is essential for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the determined concentration, the dilution factor, and the mass or volume of the solvent. The results can be expressed in various units, such as grams per 100 g of solvent or moles per liter of solution.

-

Logical Relationship for Solubility Prediction

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. A simplified logical relationship can be visualized to understand the factors influencing the solubility of this compound.

Caption: Factors influencing solubility.

Conclusion

This technical guide serves as a resource for researchers working with this compound. While quantitative solubility data is currently sparse in the literature, the provided experimental protocol offers a clear and robust methodology for its determination. The systematic collection and reporting of such data, using the template provided, will be invaluable to the scientific community, aiding in the efficient design of synthetic routes, purification processes, and formulation development.

References

An In-Depth Technical Guide to the Enantiomers of (R)-2-Phenylbutanenitrile and (S)-2-Phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Synthesis of Racemic 2-Phenylbutanenitrile

This compound, also known as α-ethylphenylacetonitrile, is a colorless to light yellow liquid. Its physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| Boiling Point | 102-104 °C (7 mmHg) |

| Density | 0.975 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5086 |

Synthesis of Racemic this compound

A common and efficient method for the synthesis of racemic this compound is the alkylation of phenylacetonitrile (B145931) with an ethyl halide under phase-transfer catalysis conditions.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Phenylacetonitrile

-

Ethyl bromide

-

50% aqueous sodium hydroxide

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Benzene (B151609) (Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment)

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.

-

Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28-35 °C. Use a cold-water bath for cooling if necessary.

-

After the addition is complete, continue stirring for 2 hours.

-

Increase the temperature to 40 °C and stir for an additional 30 minutes.

-

Cool the reaction mixture to 25 °C.

-

Add 750 mL of water and 100 mL of benzene to the flask and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with 200 mL of benzene.

-

Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the product by vacuum distillation to yield 2-phenylbutyronitrile.

Synthesis workflow for racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of the (R) and (S) enantiomers of this compound can be achieved through several methods, including classical resolution via diastereomeric salt formation (after conversion to a carboxylic acid), enzymatic kinetic resolution, and chiral chromatography.

Classical Resolution via Diastereomeric Salt Crystallization of 2-Phenylbutanoic Acid

Direct resolution of the nitrile is challenging. A common strategy is to first hydrolyze the nitrile to the corresponding carboxylic acid, 2-phenylbutanoic acid. The racemic acid can then be resolved by forming diastereomeric salts with a chiral amine.

Experimental Protocol: Resolution of Racemic 2-Phenylbutanoic Acid

This protocol is an illustrative example based on established procedures for resolving chiral carboxylic acids.

Part A: Hydrolysis of Racemic this compound to 2-Phenylbutanoic Acid

-

Reflux racemic this compound with an excess of aqueous sulfuric acid (e.g., 50% H₂SO₄) until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and extract the 2-phenylbutanoic acid with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude racemic acid.

Part B: Diastereomeric Salt Formation and Fractional Crystallization

-

Dissolve the racemic 2-phenylbutanoic acid in a suitable hot solvent (e.g., ethanol (B145695) or acetone).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine, in the same hot solvent.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The diastereomeric excess (d.e.) of the crystalline salt can be improved by recrystallization.

Part C: Liberation of the Enantiomerically Enriched 2-Phenylbutanoic Acid

-

Suspend the crystalline diastereomeric salt in water.

-

Add a strong acid (e.g., 10% aqueous HCl) until the solution is acidic (pH ~2) to break the salt.

-

Extract the liberated enantiomerically enriched 2-phenylbutanoic acid with an organic solvent.

-

Dry the organic layer, and evaporate the solvent to yield the enantiopure acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by measuring the optical rotation.

Workflow for classical resolution of this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, often lipases, to differentiate between enantiomers. For a nitrile, this could involve enantioselective hydrolysis or, after conversion to a related functional group, other enzymatic transformations.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Illustrative)

The following is a generalized protocol for the kinetic resolution of a racemic ester derived from the corresponding chiral acid, which could be obtained from this compound.

Materials:

-

Racemic ester of 2-phenylbutanoic acid (e.g., methyl 2-phenylbutanoate)

-

Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

-

Organic solvent (e.g., toluene, hexane)

-

Acyl acceptor (e.g., an alcohol for transesterification) or water (for hydrolysis)

-

Buffer solution (if performing hydrolysis)

Procedure:

-

Dissolve the racemic ester in the chosen organic solvent.

-

Add the immobilized lipase to the solution.

-

Add the acyl acceptor (for transesterification) or buffer/water (for hydrolysis).

-

Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral GC or HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product.

-

Filter off the immobilized enzyme (which can often be reused).

-

Separate the unreacted ester from the product (the hydrolyzed acid or the new ester) by extraction or chromatography.

Enzymatic kinetic resolution of a racemic ester.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and analytical method for separating enantiomers and determining enantiomeric excess. For preparative scale, it can also be used for isolation.

Experimental Protocol: Chiral HPLC Method Development (General Approach)

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral Stationary Phases (CSPs): Polysaccharide-based columns are often a good starting point.

-

Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

-

Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

-

Initial Screening Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting ratio is 90:10 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

Method Optimization:

-

Mobile Phase Composition: Vary the percentage of the polar modifier to optimize resolution and retention times.

-

Flow Rate: Adjust the flow rate to balance resolution and analysis time.

-

Temperature: Investigate the effect of column temperature on the separation.

Applications in Drug Development

Chiral nitriles are valuable intermediates in the synthesis of pharmaceuticals. This compound is a precursor to several biologically active molecules.

Synthesis of Aminoglutethimide (B1683760)

Racemic this compound is a key starting material in one of the synthetic routes to Aminoglutethimide, a drug that has been used in the treatment of Cushing's syndrome and metastatic breast cancer.[1] Aminoglutethimide is an aromatase inhibitor, and its biological activity resides primarily in the (R)-enantiomer.[1][2] The dextrorotatory enantiomer is significantly more potent in inhibiting aromatase than the levorotatory enantiomer.[2]

The synthesis involves nitration of this compound, followed by a Michael addition and subsequent cyclization and reduction. The resolution of the final product, aminoglutethimide, yields the biologically active (R)-(+)-enantiomer.[1]

References

2-Phenylbutanenitrile: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbutanenitrile, a versatile nitrile compound, serves as a crucial precursor and building block in a multitude of organic syntheses. Its strategic importance is underscored by its role in the formation of key intermediates for active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, characteristic reactions, and notable applications in medicinal chemistry. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a comprehensive summary of its physicochemical and spectroscopic properties. This document aims to be a critical resource for professionals engaged in synthetic organic chemistry and drug development, facilitating the effective utilization of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis, allowing for accurate identification, purity assessment, and reaction monitoring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| CAS Number | 769-68-6 | [1] |

| Boiling Point | 102-104 °C (7 mmHg) | [2] |

| Density | 0.975 g/mL | [2] |

| Refractive Index (n²⁵D) | 1.5065–1.5066 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 7.40-7.25 (m, 5H, Ar-H), 3.65 (t, J=7.2 Hz, 1H, CH-CN), 1.95 (p, J=7.2 Hz, 2H, CH₂), 1.00 (t, J=7.2 Hz, 3H, CH₃) | [4] |

| ¹³C NMR (CDCl₃) | δ 137.5 (Ar-C), 129.1 (Ar-CH), 127.8 (Ar-CH), 127.2 (Ar-CH), 121.5 (CN), 43.5 (CH-CN), 28.5 (CH₂), 11.5 (CH₃) | [5] |

| FTIR (Neat) | ~2240 cm⁻¹ (C≡N stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2970, 2880 cm⁻¹ (Aliphatic C-H stretch) | [6] |

| Mass Spec. (GC-MS) | m/z 145 (M⁺), 117, 116 | [6] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the alkylation of phenylacetonitrile (B145931) (benzyl cyanide) with an ethylating agent. The use of phase-transfer catalysis has been shown to provide high yields.[7]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis[3]

Materials:

-

Phenylacetonitrile (2.20 moles)

-

Ethyl bromide (2.00 moles)

-

50% Aqueous sodium hydroxide (B78521) (540 mL)

-

Benzyltriethylammonium chloride (0.022 mole)

-

Benzene (B151609) (Caution: Carcinogen, handle in a well-ventilated hood)

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

A 3-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

The flask is charged with 50% aqueous sodium hydroxide (540 mL), phenylacetonitrile (257 g, 2.20 moles), and benzyltriethylammonium chloride (5.0 g, 0.022 mole).

-

With vigorous stirring, ethyl bromide (218 g, 2.00 moles) is added dropwise over approximately 100 minutes, maintaining the reaction temperature between 28–35 °C. A cold-water bath can be used for cooling if necessary.

-

After the addition is complete, the mixture is stirred for an additional 2 hours. The temperature is then raised to 40 °C for 30 minutes.

-

The reaction mixture is cooled to 25 °C, and water (750 mL) and benzene (100 mL) are added.

-

The layers are separated, and the aqueous phase is extracted with benzene (200 mL).

-

The combined organic layers are washed successively with water (200 mL), dilute hydrochloric acid (200 mL), and water (200 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-phenylbutyronitrile (225–242 g, 78–84% yield) as a colorless liquid (b.p. 102–104 °C at 7 mmHg).

Key Reactions of this compound

This compound is a versatile intermediate due to the reactivity of its nitrile group, which can be transformed into other valuable functional groups such as primary amines and carboxylic acids.

Reduction to 2-Phenylbutanamine

The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LAH).

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl acetate

-

15% Aqueous sodium hydroxide

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

A suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared in the flask and cooled to 0 °C in an ice bath.

-

A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential and dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.[8]

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-phenylbutanamine, which can be further purified by distillation.

Hydrolysis to 2-Phenylbutanoic Acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Materials:

-

This compound

-

Sodium hydroxide or potassium hydroxide

-

Ethylene (B1197577) glycol or water

-

Hydrochloric acid (concentrated)

Procedure:

-

A mixture of this compound (1 equivalent), sodium hydroxide (2-3 equivalents), and water or ethylene glycol is heated to reflux.

-

The reaction is refluxed for several hours until the evolution of ammonia (B1221849) ceases and the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid until the pH is acidic.

-

The precipitated 2-phenylbutanoic acid is collected by filtration or extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude carboxylic acid.

-

The product can be purified by recrystallization or distillation.

Application in Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of several pharmaceutical agents. Its derivatives are key intermediates in the production of drugs such as the anticonvulsant and aromatase inhibitor aminoglutethimide (B1683760) , and the antiplatelet agent indobufen .[9][10]

The synthetic pathway to these drugs often begins with the nitration of this compound to introduce a nitro group at the para position of the phenyl ring, yielding 2-(4-nitrophenyl)butyronitrile. This intermediate is then further elaborated.

Synthetic Pathway to Aminoglutethimide and Indobufen

This illustrates how this compound, after a simple nitration step, diverges into pathways for synthesizing structurally distinct and medicinally important molecules. The synthesis of aminoglutethimide involves a Michael addition followed by hydrolysis and cyclization, and finally, reduction of the nitro group.[3] For indobufen, the nitrile is first hydrolyzed to a carboxylic acid, followed by reduction of the nitro group, and subsequent reaction to form the final isoindolinone structure.[10]

Conclusion

This compound is a synthetically valuable intermediate with well-established protocols for its preparation and subsequent chemical manipulation. Its utility is particularly highlighted in the field of medicinal chemistry, where it serves as a key starting material for the synthesis of important therapeutic agents. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively and safely utilize this compound in their synthetic endeavors. A comprehensive understanding of its chemistry is crucial for the innovation and development of new chemical entities.

References

- 1. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 2. Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoglutethimide synthesis - chemicalbook [chemicalbook.com]

- 4. adichemistry.com [adichemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. A lithium aluminium hydride reduction [rod.beavon.org.uk]

- 7. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

- 8. Workup [chem.rochester.edu]

- 9. Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-NITROPHENYL)BUTYRIC ACID CAS#: 7463-53-8 [amp.chemicalbook.com]

The Ascendant Trajectory of 2-Phenylbutanenitrile Derivatives in Therapeutic Research: A Technical Guide

A comprehensive exploration into the burgeoning research applications of 2-Phenylbutanenitrile derivatives, this technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. This document elucidates the synthesis, biological evaluation, and therapeutic potential of this versatile chemical scaffold, with a particular focus on its promising anticancer, anticonvulsant, and cardiovascular applications.

The unique structural attributes of this compound and its analogs, characterized by a nitrile group and a phenyl ring attached to a butane (B89635) framework, have positioned them as privileged structures in medicinal chemistry. The amenability of this core to chemical modification allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities. This guide will delve into the key research areas where these derivatives are making a significant impact, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Applications: Targeting Tubulin and the Aryl Hydrocarbon Receptor

A significant body of research has focused on the anticancer potential of 2-phenylacrylonitrile (B1297842) derivatives, a subset of this compound analogs. These compounds have demonstrated potent activity against a range of cancer cell lines, primarily through two distinct mechanisms: tubulin polymerization inhibition and modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Tubulin Polymerization Inhibition

Certain 2-phenylacrylonitrile derivatives have emerged as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells.

One notable compound, 1g2a , has shown remarkable inhibitory activity against HCT116 (colon cancer) and BEL-7402 (hepatocellular carcinoma) cells, with IC50 values in the nanomolar range.[1]

Quantitative Data: Anticancer Activity of 2-Phenylacrylonitrile Derivatives as Tubulin Inhibitors

| Compound | Cell Line | IC50 (nM)[1] |

| 1g2a | HCT116 | 5.9 |

| 1g2a | BEL-7402 | 7.8 |

Aryl Hydrocarbon Receptor (AhR) Modulation

Another avenue of anticancer research for 2-phenylacrylonitrile derivatives involves their interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor implicated in the regulation of cellular processes such as proliferation and differentiation. Certain derivatives have been identified as potent modulators of AhR activity, exhibiting selective cytotoxicity against cancerous cells while sparing normal cells.[2]

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the cytotoxic activity of these compounds and to guide the design of new, more potent AhR-targeting agents.[2]

Quantitative Data: Growth Inhibition by AhR-Targeting 2-Phenylacrylonitriles

| Compound Class | Cell Line | Activity Metric | Value |

| 2-Phenylacrylonitriles | MCF-7 (Breast Cancer) | GI50 | Varies (structure-dependent)[2] |

Potential as Anticonvulsant and Cardiovascular Agents

The structural similarity of this compound derivatives to known pharmacologically active agents suggests their potential in other therapeutic areas, including neuroscience and cardiovascular disease.

Anticonvulsant Activity

While direct studies on the anticonvulsant properties of this compound derivatives are emerging, related N-phenylacetamide and pyrrolidine-2,5-dione derivatives have shown significant anticonvulsant activity in animal models.[3] The core phenylacetamide structure present in some this compound analogs is a key pharmacophore for this activity. Further investigation into rationally designed this compound derivatives is warranted to explore their potential as novel antiepileptic drugs.

Cardiovascular Applications: Calcium Channel Blockade

Verapamil (B1683045), a well-known calcium channel blocker used in the treatment of hypertension and arrhythmias, is structurally related to this compound derivatives.[4][5] The synthesis of verapamil analogs often involves intermediates that share the this compound scaffold. This structural relationship suggests that novel this compound derivatives could be designed and synthesized to act as calcium channel blockers, potentially offering improved pharmacological profiles. Research on verapamil analogues with restricted molecular flexibility has provided insights into the structure-activity relationships for calcium channel antagonism.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-Phenylacrylonitrile Derivatives (Knoevenagel Condensation)

This protocol describes a general and widely used method for the synthesis of 2-phenylacrylonitrile derivatives.[6]

Materials:

-

Substituted benzaldehyde (B42025) (1 mmol)

-

Substituted phenylacetonitrile (B145931) (1 mmol)

-

Piperidine (B6355638) (catalytic amount, e.g., 0.1 mmol)

-

Ethanol (B145695) (10 mL)

Procedure:

-

In a round-bottom flask, dissolve the substituted benzaldehyde and substituted phenylacetonitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the product can be isolated by evaporation of the solvent followed by purification, typically by recrystallization or column chromatography.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

-

HCT116 or other cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-Phenylacrylonitrile derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-phenylacrylonitrile derivative (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7]

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol (B35011) (as a polymerization enhancer)

-

Fluorescent reporter dye that binds to microtubules

-

2-Phenylacrylonitrile derivative

-

96-well plate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and glycerol in a 96-well plate.

-

Add the 2-phenylacrylonitrile derivative at various concentrations (and a vehicle control).

-

Initiate polymerization by adding GTP to each well.

-

Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

-

Analyze the polymerization curves to determine the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[7][8]

Materials:

-

Cancer cell line (e.g., BEL-7402)

-

Complete culture medium

-

2-Phenylacrylonitrile derivative

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the 2-phenylacrylonitrile derivative for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to measure the DNA content of individual cells.

-

Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[9][10]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., HCT116)

-

Matrigel (optional, to aid tumor formation)

-

2-Phenylacrylonitrile derivative formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS or a Matrigel mixture) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the 2-phenylacrylonitrile derivative and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal or oral administration).

-

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Analyze the tumor growth inhibition to assess the efficacy of the compound.

Conclusion

The field of this compound derivatives is a dynamic and rapidly evolving area of research with significant therapeutic potential. Their demonstrated efficacy as anticancer agents, coupled with their prospective applications in treating neurological and cardiovascular disorders, underscores the importance of continued investigation into this versatile chemical class. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon, facilitating the design, synthesis, and evaluation of novel this compound derivatives with enhanced potency and selectivity for a new generation of targeted therapies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 10. altogenlabs.com [altogenlabs.com]

Methodological & Application

Application Notes and Protocols: Alkylation of Phenylacetonitrile to Yield 2-Phenylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylbutanenitrile via the alkylation of phenylacetonitrile (B145931). The primary focus is on the robust and scalable phase-transfer catalysis (PTC) method, which offers high yields and simplified procedures. Comparative data on various reaction conditions are presented to aid in methodology selection and optimization. These protocols are intended for use by professionals in research, and drug development.

Introduction

The alkylation of phenylacetonitrile is a fundamental carbon-carbon bond-forming reaction that serves as a key step in the synthesis of numerous pharmaceutical intermediates and other fine chemicals. The resulting product, this compound, is a valuable precursor for various downstream applications. While several methods exist for this transformation, phase-transfer catalysis has emerged as a particularly efficient and practical approach, avoiding the need for strictly anhydrous conditions or strong, hazardous bases like sodium amide. This document outlines a detailed protocol for this synthesis, along with comparative data from other methodologies.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

| Method | Alkylating Agent | Base | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phase-Transfer Catalysis | Ethyl bromide | 50% aq. NaOH | Benzyltriethylammonium chloride / Benzene | 28-40 | 2.5 | 78-84 | Organic Syntheses [1][2] |

| Phase-Transfer Catalysis | Ethyl chloride | 50% aq. NaOH | Benzyltriethylammonium chloride | Room Temp. | - | 90 | Makosza et al. |

| Base-Promoted | Benzyl alcohol | KOtBu | Toluene | 120 | - | High | Chandra Roy et al.[3] |

| Supercritical Fluid | Ethyl bromide | K₂CO₃ | Tetrabutylammonium bromide / Supercritical Ethane | 75 | 6 | ~80 (conversion) | Liotta et al. |

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile

This protocol is adapted from a well-established procedure published in Organic Syntheses[1][2].

Materials:

-

Phenylacetonitrile (2.20 moles)

-

Ethyl bromide (2.00 moles)

-

50% aqueous sodium hydroxide (B78521) (540 ml)

-

Benzyltriethylammonium chloride (0.022 mole)

-

Benzaldehyde (B42025) (0.200 mole)

-

Benzene

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

Methanol

Equipment:

-

3-L four-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Vigreux column for distillation

Procedure:

-

Reaction Setup: In a 3-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and an efficient reflux condenser, combine 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.[1][2]

-

Addition of Ethyl Bromide: Begin stirring the mixture and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes. Maintain the reaction temperature between 28–35°C, using a cold-water bath for cooling if necessary.[1][2]

-

Reaction Completion: After the addition is complete, continue stirring for 2 hours. Then, increase the temperature to 40°C for an additional 30 minutes.[1][2]

-